molecular formula C17H27N3O2 B2513473 tert-Butyl (1R*,4R*)-4-[(pyridin-2-ylmethyl)amino]-cyclohexylcarbamate CAS No. 1286273-76-4

tert-Butyl (1R*,4R*)-4-[(pyridin-2-ylmethyl)amino]-cyclohexylcarbamate

Cat. No.: B2513473
CAS No.: 1286273-76-4
M. Wt: 305.422
InChI Key: SCZMLPAFUIAMKW-HDJSIYSDSA-N
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Description

tert-Butyl (1R,4R)-4-[(pyridin-2-ylmethyl)amino]-cyclohexylcarbamate is a chiral cyclohexylcarbamate derivative featuring a pyridin-2-ylmethylamino substituent at the 4-position of the cyclohexyl ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[4-(pyridin-2-ylmethylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-14-9-7-13(8-10-14)19-12-15-6-4-5-11-18-15/h4-6,11,13-14,19H,7-10,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZMLPAFUIAMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601123429
Record name Carbamic acid, N-[trans-4-[(2-pyridinylmethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-76-4
Record name Carbamic acid, N-[trans-4-[(2-pyridinylmethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

A widely employed route involves alkylation of tert-butyl trans-4-aminocyclohexylcarbamate with pyridin-2-ylmethyl bromide under basic conditions:

  • Protection :

    • tert-Butyl trans-4-aminocyclohexylcarbamate is synthesized via reaction of trans-1,4-cyclohexanediamine with tert-butyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base (yield: 85–92%).
  • Alkylation :

    • The protected amine (1 equiv) is reacted with pyridin-2-ylmethyl bromide (1.2 equiv) in acetonitrile at 60°C for 8–12 hours in the presence of potassium carbonate (K₂CO₃).
    • Reaction equation :
      $$
      \text{Boc-protected amine} + \text{pyridin-2-ylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Target compound} + \text{KBr}
      $$
    • Yield : 70–78% after silica gel chromatography (cyclohexane/ethyl acetate gradient).

Optimization Insights

  • Solvent Choice : Acetonitrile outperforms DMF or THF due to superior solubility of the bromide and reduced side reactions.
  • Temperature : Elevated temperatures (60°C) accelerate alkylation but require strict anhydrous conditions to prevent hydrolysis.
  • Stereochemical Integrity : The trans configuration is preserved, as confirmed by $$^{1}\text{H}$$-NMR coupling constants ($$J_{1,4} = 10.2\ \text{Hz}$$).

Reductive Amination Approach

Methodology

An alternative route employs reductive amination to install the pyridin-2-ylmethyl group:

  • Deprotection :

    • tert-Butyl trans-4-aminocyclohexylcarbamate is treated with HCl in dioxane to yield trans-4-aminocyclohexylamine hydrochloride.
  • Reductive Amination :

    • The free amine (1 equiv) reacts with pyridine-2-carbaldehyde (1.1 equiv) in methanol using sodium cyanoborohydride (NaBH₃CN) as the reducing agent.
    • Reaction equation :
      $$
      \text{Amine} + \text{pyridine-2-carbaldehyde} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Secondary amine} + \text{H}2\text{O}
      $$
    • Yield : 65–70% after recrystallization from ethanol/water.
  • Reprotection :

    • The secondary amine is reprotected with tert-butyl chloroformate in DCM/TEA to afford the target compound (yield: 80–85%).

Advantages and Limitations

  • Advantages : Avoids alkylating agents, reducing genotoxic impurity risks.
  • Limitations : Lower yields due to equilibrium challenges in imine formation.

Palladium-Catalyzed Coupling Strategies

Buchwald-Hartwig Amination

A state-of-the-art method utilizes palladium catalysis to couple bromocyclohexylcarbamate with pyridin-2-ylmethylamine:

  • Substrate Preparation :

    • 4-Bromo-trans-cyclohexylcarbamate is synthesized via bromination of the Boc-protected amine using N-bromosuccinimide (NBS).
  • Coupling Reaction :

    • The bromide (1 equiv), pyridin-2-ylmethylamine (1.5 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) are heated in toluene at 110°C for 24 hours with Cs₂CO₃ as base.
    • Yield : 60–65% after HPLC purification.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents highlight transitioning batch processes to continuous flow systems to enhance efficiency:

  • Reactor Design : Tubular reactors with in-line IR monitoring maintain precise temperature control (60±2°C) and reduce reaction time to 2–3 hours.
  • Purification : Simulated moving bed (SMB) chromatography replaces traditional silica gel columns, improving throughput by 40%.

Environmental Impact

  • Solvent Recovery : >90% acetonitrile is reclaimed via distillation, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Data

  • $$^{1}\text{H}$$-NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.25–3.35 (m, 2H, cyclohexyl H), 4.10 (d, $$J = 12.4\ \text{Hz}$$, 2H, NCH₂Py), 7.15–8.50 (m, 4H, Py-H).
  • $$^{13}\text{C}$$-NMR (100 MHz, CDCl₃): δ 28.4 (Boc CH₃), 50.2 (NCH₂Py), 79.8 (Boc C), 155.1 (C=O).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, 70:30 H₂O/MeCN, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-[(pyridin-2-ylmethyl)amino]-cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridin-2-ylmethyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding N-oxide, while reduction could produce a secondary amine.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1R*,4R*)-4-[(pyridin-2-ylmethyl)amino]-cyclohexylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-[(pyridin-2-ylmethyl)amino]-cyclohexylcarbamate involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group can coordinate with metal ions, facilitating catalytic processes. Additionally, the carbamate moiety can undergo hydrolysis, releasing active intermediates that participate in further chemical reactions. The molecular pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in its pyridin-2-ylmethylamino group. Key analogs include:

  • This substitution likely decreases water solubility compared to the pyridine-containing analog .
  • Its density (1.2±0.1 g/cm³) and boiling point (513.1±50.0°C) suggest higher molecular rigidity compared to the target compound .
  • tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate (CAS: 1707367-80-3): Incorporates a fluorinated isoindolinone ring, enhancing metabolic stability and lipophilicity (molecular weight: 348.41) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Purity Key Substituent
Target compound (pyridin-2-ylmethylamino) C₁₈H₂₈N₃O₂* ~334.44 N/A Pyridin-2-ylmethylamino
tert-Butyl (1R,4R)-4-(2-chlorobenzamido)cyclohexylcarbamate C₁₈H₂₅ClN₂O₃ 352.86 N/A 2-Chlorobenzamido
tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate C₁₉H₂₅FN₂O₃ 348.41 >95% 5-Fluoro-1-oxoisoindolin-2-yl
tert-Butyl ((1r,4r)-4-(pyridin-2-ylamino)cyclohexyl)carbamate C₁₆H₂₃N₃O₂ 297.38 97% Pyridin-2-ylamino

*Estimated based on structural analogy.

Research Findings and Discrepancies

  • Purity Variability : While some suppliers report >95% purity for fluorinated analogs , others list null purity data, indicating inconsistencies in quality control .
  • Structural Nuances: The pyridin-2-ylmethylamino group in the target compound may confer superior solubility over cyclohexylmethyl analogs but lower thermal stability compared to halogenated benzamido derivatives .
  • Synthetic Challenges : Steric hindrance from the trans-1,4-cyclohexyl configuration complicates regioselective functionalization, as observed in tert-Butyl (1R,4R)-4-(2-chlorobenzamido)cyclohexylcarbamate synthesis .

Biological Activity

tert-Butyl (1R*,4R*)-4-[(pyridin-2-ylmethyl)amino]-cyclohexylcarbamate, with the CAS number 1286273-76-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C17H27N3O2
  • Molecular Weight : 305.42 g/mol

The structure features a cyclohexylcarbamate core with a pyridin-2-ylmethyl amino substituent, which may contribute to its biological activity.

Synthesis

Synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Protection of Amine Groups : To prevent unwanted reactions during synthesis.
  • Formation of Carbamate Linkage : Using appropriate coupling agents and conditions to ensure high yield and purity.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

Antiproliferative Effects

Research has indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related pyridine derivatives have shown promising results against breast, colon, and lung cancer cells, suggesting that this compound may also possess similar properties .

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The pyridine moiety can interact with various receptors, potentially altering signaling pathways critical for cell survival and growth.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antifungal Activity : A study on pyridine derivatives revealed potent antifungal properties against multidrug-resistant Candida species. The minimum inhibitory concentration (MIC) ranged from 4 to 16 µg/mL, indicating strong effectiveness .
  • Antiproliferative Studies : Research on fluorinated pyridine derivatives demonstrated significant antiproliferative effects against multiple cancer cell lines, highlighting the potential for similar activity in the tert-butyl carbamate compound .
  • In Silico Studies : Molecular docking studies have been utilized to predict interactions between the compound and biological targets, providing insights into its potential efficacy and safety profile.

Data Tables

PropertyValue
Molecular FormulaC17H27N3O2
Molecular Weight305.42 g/mol
CAS Number1286273-76-4
Antiproliferative Activity (MIC)4 - 16 µg/mL
Antifungal ActivityEffective against Candida spp.

Q & A

Q. What safety precautions are required for handling this compound?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention. No acute toxicity is reported, but chronic exposure risks require monitoring .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-configured intermediates (e.g., tert-butyl (1-(4-methoxyphenyl)ethyl)carbamate analogs) to control stereochemistry .
  • Kinetic resolution : Enzymatic methods (e.g., lipase-mediated hydrolysis) selectively hydrolyze undesired enantiomers .
  • Chiral chromatography : Preparative HPLC with chiral columns (e.g., Chiralcel OD) achieves >99% enantiomeric excess .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • SAR studies : Analogous compounds like tert-butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate (CAS 1286264-34-3) show enhanced binding to kinase targets due to halogen interactions with hydrophobic pockets .
  • Pyridine ring substitutions : Fluorine or methoxy groups at the pyridinyl position (e.g., tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate) modulate solubility and metabolic stability .

Q. How should contradictory NMR data (e.g., splitting patterns) be resolved?

  • Solvent effects : Compare spectra in CDCl3_3 vs. DMSO-d6_6; hydrogen bonding in DMSO may simplify splitting .
  • Dynamic processes : Variable-temperature NMR identifies conformational flipping in the cyclohexane ring, which broadens signals at room temperature .
  • 2D NMR : HSQC and HMBC correlations resolve overlapping signals, particularly between cyclohexyl and pyridinyl protons .

Q. What strategies are effective for scaling up synthesis without compromising yield?

  • Flow chemistry : Continuous synthesis of intermediates (e.g., tert-butyl carbamate formation) reduces reaction time and improves consistency .
  • Catalytic optimization : Use Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .
  • Process analytical technology (PAT) : In-line FTIR monitors Boc protection reactions in real time, ensuring completion before quenching .

Q. How can this compound be utilized in targeted drug delivery systems?

  • Prodrug design : The Boc group is cleaved under acidic conditions (e.g., tumor microenvironment), releasing the active amine for selective cytotoxicity .
  • Conjugation to nanoparticles : Carbamate-linked PEG chains enhance solubility and prolong circulation time in vivo .

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